N-(3-Acetylphenyl)-N-methylacetamide
Overview
Description
N-(3-Acetylphenyl)-N-methylacetamide is a chemical compound. However, there is limited information available about this specific compound. It is related to other compounds such as N-(3-ACETYLPHENYL)DECANAMIDE1 and N-(3-ACETYLPHENYL)-N’-PHENYLUREA2, which are used in various chemical reactions and have been studied for their properties12.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of N-(3-acetylphenyl)-2-chloroacetamide involves the reaction of 3-aminoacetophenone with 2-chloroacetyl chloride3. Another method involves the use of N-methylimidazole (NMI) to accelerate a one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement4.Molecular Structure Analysis
The molecular structure of N-(3-Acetylphenyl)-N-methylacetamide is not readily available. However, related compounds such as N-(3-ACETYLPHENYL)DECANAMIDE have a linear formula of C18H27NO21.Chemical Reactions Analysis
The chemical reactions involving N-(3-Acetylphenyl)-N-methylacetamide are not well-documented. However, related compounds such as isocyanates are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water5.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-Acetylphenyl)-N-methylacetamide are not readily available. However, related compounds such as 3-Acetylacetanilide have been studied. For instance, 3-Acetylacetanilide has a molecular weight of 177.200 Da and a mono-isotopic mass of 177.078979 Da7.Scientific Research Applications
Induction of Erythroid Differentiation
A study by Reuben et al. (1976) explored compounds known as polymethylene bisacetamides, which included N-methylacetamide derivatives. These compounds were found to be potent inducers of erythroid differentiation in murine erythroleukemia cells. This research suggests a potential application of N-(3-Acetylphenyl)-N-methylacetamide in the field of cellular differentiation and hematological studies (Reuben et al., 1976).
Molecular Structure Studies
Kimura and Aoki (1953) conducted a study on the molecular structures of acetamide and N-methylacetamide using electron diffraction. Understanding the molecular structure of such compounds, including N-(3-Acetylphenyl)-N-methylacetamide, is crucial for applications in materials science, pharmaceuticals, and chemical synthesis (Kimura & Aoki, 1953).
Hydrolysis in High-Temperature Water
Duan, Dai, and Savage (2010) investigated the hydrolysis kinetics and mechanisms of N-substituted amides, including N-methylacetamide, in high-temperature water. This study is relevant for understanding the behavior of N-(3-Acetylphenyl)-N-methylacetamide in various industrial and chemical processes involving high-temperature conditions (Duan, Dai, & Savage, 2010).
IR Spectrum Analysis
Ji et al. (2020) analyzed the infrared (IR) spectrum of N-methylacetamide, identifying its fine components including protonation and hydration structures. This research is essential for applications in organic chemistry, analytical chemistry, and chemical biology, where N-(3-Acetylphenyl)-N-methylacetamide might play a role (Ji et al., 2020).
Safety And Hazards
The safety and hazards associated with N-(3-Acetylphenyl)-N-methylacetamide are not well-documented. However, related compounds such as 3-ACETYLPHENYL ISOCYANATE have safety data sheets available that provide information on hazards, precautions, and first aid measures8.
Future Directions
The future directions for research on N-(3-Acetylphenyl)-N-methylacetamide are not well-documented. However, related compounds such as hydroxyl-substituted benzoic and cinnamic acids have been studied for their potential in various cosmetic formulations9. Another study discusses the use of enzymes and deep eutectic solvents for organic synthesis10.
properties
IUPAC Name |
N-(3-acetylphenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)10-5-4-6-11(7-10)12(3)9(2)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSEBPNAOFITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457217 | |
Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-N-methylacetamide | |
CAS RN |
325715-13-7 | |
Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(3-acetylphenyl)-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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